1H-pyrrolo[3,2-d]pyrimidin-4-amine
Description
1H-Pyrrolo[3,2-d]pyrimidin-4-amine is a bicyclic heterocyclic compound comprising a pyrrole ring fused to a pyrimidine moiety at the [3,2-d] position (Figure 1). This scaffold is structurally related to purines, enabling interactions with biological targets such as kinases and receptors . Tautomerism (1H vs. 5H forms) and substituent modifications significantly influence its physicochemical and biological properties .
Properties
IUPAC Name |
1H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEMGRPBGIVPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=CN2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=C(N=CN2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Low-Temperature Coupling for Central Diamine Formation
The patent WO2018005865A1 discloses a high-yielding route leveraging 2'-(alkylsulfonyl)-pyrrolo[2,3-d]pyrimidine intermediates reacting with heteroaryl amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine). Critical parameters include:
-
Temperature : Strict maintenance at ≤10°C minimizes side reactions, achieving 50–60% isolated yields.
-
Stoichiometry : A 3:1 amine-to-sulfone ratio ensures complete conversion, with LiHMDS (3 equiv) as optimal base.
-
Workup : Quenching with saturated NH4Cl precipitates the product, avoiding chromatography.
This method’s scalability stems from telescoped steps: ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate undergoes seven-step functionalization (S-oxidation, cyclization, lactam formation) with >50% yield per step. Residual palladium levels <5 ppm meet pharmaceutical standards.
Multicomponent One-Pot Assembly Using TBAB Catalysis
Three-Component Cyclocondensation Mechanism
SciELO Mexico researchers developed a TBAB-catalyzed (5 mol%) one-pot synthesis from arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acids. The protocol:
-
Scope : 12 derivatives (4a–l) with 78–92% yields via tandem Knoevenagel-Michael-cyclization.
-
Characterization : Diagnostic NMR signals (δ 11.79–12.29 ppm for pyrrole NH; δ 4.55–5.32 ppm for CH).
Table 1. Representative One-Pot Syntheses of 1H-Pyrrolo[3,2-d]pyrimidin-4-amine Derivatives
| Entry | Arylglyoxal | Barbituric Acid | Yield (%) |
|---|---|---|---|
| 4a | Phenyl | 1,3-Dimethyl | 85 |
| 4d | 4-Cl-C6H4 | 1,3-Diethyl | 92 |
| 4h | 4-MeO-C6H4 | 1,3-Diphenyl | 78 |
Sequential Acylation-Alkylation for Functionalized Derivatives
Piperidine Side-Chain Installation
PMC research demonstrates N-alkylation of chlorinated intermediates (7a–c) with piperidine under basic conditions:
-
Step 1 : Acylation of 5a–c with 2-chloroacetyl chloride yields 7a–c (benzene, rt).
-
Step 2 : NaHCO3-mediated N-alkylation installs piperidine (8a–c), confirmed by aliphatic 1H NMR signals (δ 1.50–2.74 ppm).
Table 2. Spectroscopic Signatures of Key Intermediates
Palladium-Catalyzed Cross-Coupling for Structural Diversification
Suzuki-Miyaura Functionalization
The ACS Journal of Medicinal Chemistry details Pd-mediated couplings for 6-position diversification:
-
Substrates : 4-Chloro-1-methyl-2-[(2R)-2-methylpyrrolidin-1-yl]-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (57).
-
Scope : Benzylamino and phenyl groups introduced with 65–80% efficiency.
Comparative Analysis of Methodologies
Yield vs. Scalability Tradeoffs
-
Patent Route : Superior scalability (no chromatography) but requires cryogenic equipment.
-
One-Pot : Rapid (2–4 hours) with high yields but limited to electron-deficient arylglyoxals.
-
Acylation-Alkylation : Enables piperidine diversification but involves hazardous chlorinated reagents.
Table 3. Process Economics and Environmental Metrics
Chemical Reactions Analysis
Chemical Reactions of Pyrrolopyrimidines
While specific reactions involving 1H-pyrrolo[3,2-d]pyrimidin-4-amine are scarce, pyrrolopyrimidines in general can undergo various chemical transformations:
-
Amination : Pyrrolopyrimidines can be aminated at the 4-position using chloro intermediates. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines to form 4-amino derivatives .
-
Bromination : Bromination of pyrrolopyrimidines can occur at specific positions, such as the 5-position, using reagents like N-bromosuccinimide .
-
Substitution Reactions : Various substituents can be introduced at different positions of the pyrrolopyrimidine ring, enhancing its chemical and biological properties.
Data Tables
Given the limited specific data on this compound, the following table summarizes general properties and reactions of pyrrolopyrimidine derivatives:
| Compound | Synthesis Method | Chemical Reactions | Biological Activity |
|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidine Derivatives | One-pot, three-component reaction | Knoevenagel condensation, Michael addition, intramolecular heterocyclization | Potential antiparasitic and anticancer agents |
| Pyrrolo[2,3-d]pyrimidine-4-amines | Amination of chloro intermediates | Bromination, substitution reactions | Inhibitors of calcium-dependent protein kinases |
Scientific Research Applications
Anticancer Activity
1H-Pyrrolo[3,2-d]pyrimidin-4-amine derivatives have been extensively studied for their anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer progression.
Case Study: Tyrosine Kinase Inhibition
- Recent research has identified several pyrrolo[2,3-d]pyrimidine derivatives that target multiple tyrosine kinases, showing potent anticancer activity. For instance, compounds synthesized from this compound exhibited significant inhibitory effects on cell lines associated with various cancers, including leukemia and solid tumors .
| Compound | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| Compound A | FLT3 | 0.5 | Acute Myelogenous Leukemia |
| Compound B | RET | 0.8 | Thyroid Cancer |
| Compound C | CDK6 | 0.3 | Breast Cancer |
Antitubercular Activity
The compound has also shown promise in the treatment of tuberculosis (TB).
Case Study: Antimycobacterial Activity
- A study demonstrated that certain derivatives of pyrrolo[3,2-d]pyrimidin-4-amine exhibited potent activity against Mycobacterium tuberculosis. The most effective derivative had a minimum inhibitory concentration (MIC) of 0.488 µM, comparable to established TB treatments .
| Compound | MIC (µM) | Cytotoxicity |
|---|---|---|
| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 0.488 | Non-cytotoxic |
Other Therapeutic Applications
Beyond cancer and TB, this compound derivatives have been explored for various other therapeutic uses:
Antihyperglycemic Activity
- Some studies have reported that specific derivatives demonstrate antihyperglycemic effects comparable to established drugs like Glimepiride .
Anti-inflammatory Properties
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine : The fusion at [2,3-d] alters the electronic distribution compared to [3,2-d] isomers. For example, 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (C₇H₈N₄) shows distinct NMR shifts (δ 6.78 ppm for pyrrole protons) and a molecular weight of 164.17 g/mol .
- N4-Phenyl Substitutions : Derivatives like N-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit enhanced solubility due to hydrophilic groups (e.g., methoxy) and improved kinase inhibition profiles .
Thieno and Furo Analogs
- Benzo[b]thieno[3,2-d]pyrimidin-4-amines: Replacing the pyrrole with thiophene (e.g., compound 125a–j) increases lipophilicity and kinase inhibitory potency (e.g., IC₅₀ < 1 μM for CLK1) due to sulfur’s polarizability .
- Furo[3,2-d]pyrimidin-4-amines: Oxygen in the fused ring reduces metabolic stability compared to thieno analogs but improves hydrogen-bonding interactions .
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine: The pyrazole ring introduces additional hydrogen-bond donors (e.g., NH at position 1), enhancing interactions with ATP-binding pockets in kinases (e.g., CDK5/p25) .
- PP121 : A complex derivative (1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine) acts as a multi-kinase inhibitor, demonstrating the impact of hybrid scaffolds on target selectivity .
Substituent Effects
- Methoxy Groups : Increase solubility (e.g., Compound 7, 72% yield) but may reduce membrane permeability .
- Methyl Groups : Improve metabolic stability (e.g., Compound 5, TLC Rf 0.42) .
- Halogenated Aryl Groups : Compounds like N4-(3,4-dichlorophenyl) derivatives show higher binding affinity to kinase ATP pockets .
Physicochemical Properties
Q & A
Q. What are common synthetic routes for 1H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives?
The core scaffold is typically synthesized via acid-mediated nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with amines (e.g., anilines or aliphatic amines) in isopropanol with catalytic HCl, followed by reflux and purification via recrystallization. Yields vary significantly (16–94%) depending on substituents and reaction duration . Derivatives like N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are isolated as powders, with characterization via melting points, H/C NMR, and HRMS .
Q. How can NMR and HRMS be utilized to confirm structural integrity?
- H NMR : Key peaks include aromatic protons (δ 7.0–8.3 ppm) and NH signals (δ 9.3–11.9 ppm). For example, N-(4-methoxyphenyl) derivatives show methoxy protons at δ 3.7–3.8 ppm and aromatic splitting patterns (e.g., doublets at J = 8.9 Hz) .
- HRMS : Experimental molecular weights must align with calculated values (e.g., [M+H] for CHN: 211.0978 observed vs. 211.0981 calculated) to confirm purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Derivatives are tested in kinase inhibition assays (e.g., MAP4K4 or VEGFR-2) using enzymatic activity measurements or cell-based apoptosis assays. For example, thieno[3,2-d]pyrimidin-4-amine derivatives were evaluated via caspase activation assays to identify apoptosis inducers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent and Catalyst : Isopropanol with HCl catalysis is standard, but polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered amines.
- Reaction Time : Extending reflux duration (up to 48 hours) improves yields for less reactive amines (e.g., bulky aryl groups) .
- Purification : Recrystallization solvents (e.g., methanol or CHCl/MeOH mixtures) affect purity. For example, N-(1-naphthalen-1-ylmethyl) derivatives required multiple extractions to remove unreacted amines .
Q. How is structure-activity relationship (SAR) analysis conducted for kinase inhibition?
- Substituent Effects : Electron-donating groups (e.g., methoxy) on aryl rings enhance binding to kinase ATP pockets. For instance, 6-(4-methoxyphenyl) derivatives showed improved VEGFR-2 inhibition due to hydrophobic interactions .
- Scaffold Modifications : Replacing pyrrolo[3,2-d]pyrimidine with pyrido[3,2-d]pyrimidine increased selectivity for MAP4K4 in fragment-based drug discovery .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?
- Solvent and pH Effects : DMSO-d may cause peak broadening for NH protons. Adjusting pH (e.g., adding DCl) can sharpen signals .
- Dynamic Exchange : Temperature-dependent NMR experiments identify tautomeric forms (e.g., NH protons exchanging between positions) .
- X-ray Crystallography : Resolving crystal structures (e.g., TLR7 agonist polymorphs) provides unambiguous confirmation of regiochemistry .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
